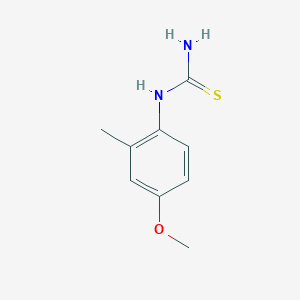
1-(1-bromoethyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-Bromoethyl)benzene” is an organobromine compound with the molecular formula C8H9Br . It is a clear liquid that ranges in color from yellow to brownish . It has been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
Most 1-bromoalkanes, including “(1-Bromoethyl)benzene”, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative .
Molecular Structure Analysis
The molecular weight of “(1-Bromoethyl)benzene” is 185.061 g/mol . The IUPAC Standard InChI is InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 .
Chemical Reactions Analysis
“(1-Bromoethyl)benzene” undergoes reactions expected of simple alkyl bromides . It can form Grignard reagents . It also reacts with potassium fluoride to give the corresponding fluorocarbons .
Physical And Chemical Properties Analysis
“(1-Bromoethyl)benzene” is soluble in alcohol, ether, and benzene . It has a melting point of -65°C and a boiling point of 200°C . The density of this compound is 1.356 g/mL at 25 °C .
Safety and Hazards
“(1-Bromoethyl)benzene” is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and proper ventilation is recommended when handling this chemical .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-3,5-dimethylbenzene involves the alkylation of 3,5-dimethylphenol with 1-bromoethane using a strong base such as potassium hydroxide.", "Starting Materials": [ "3,5-dimethylphenol", "1-bromoethane", "potassium hydroxide", "diethyl ether", "sodium sulfate" ], "Reaction": [ "To a solution of 3,5-dimethylphenol (1.0 g, 7.5 mmol) in diethyl ether (10 mL) and potassium hydroxide (1.5 g, 25 mmol), 1-bromoethane (1.2 g, 10 mmol) is added dropwise with stirring at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The mixture is then filtered and the filtrate is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to give the crude product, which is purified by column chromatography to afford 1-(1-bromoethyl)-3,5-dimethylbenzene as a colorless oil (yield: 80%)." ] } | |
CAS RN |
1353582-03-2 |
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



